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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)pyridin-3-amine

CAS No.: 1224740-82-2

Cat. No.: B567185

Get Quote

Executive Summary
5-(2-Chlorophenyl)pyridin-3-amine (CAS 1224740-82-2) represents a critical biaryl scaffold

in modern drug discovery. Unlike planar biaryls, the introduction of an ortho-chloro substituent

on the phenyl ring forces a non-coplanar conformation relative to the pyridine ring. This "pre-

twisted" architecture is highly valued in kinase inhibitor design for accessing hydrophobic back-

pockets while maintaining a key hydrogen-bonding vector via the C3-amine and Pyridine-N

motifs. This guide details the structural dynamics, robust synthetic protocols, and

physicochemical profiling of this moiety.[1]

Molecular Architecture & Conformational Analysis
The Ortho-Chloro Effect
The defining structural feature of this molecule is the steric clash between the chlorine atom at

the phenyl ortho-position and the hydrogens of the pyridine ring.

Planarity: The molecule is not planar.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b567185#bc-rfq
https://www.benchchem.com/product/b567185/docs?utm_src=pdf-body#comprehensive-structural-and-functional-analysis-of-5-2-chlorophenyl-pyridin-3-amine
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.869860/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Torsion Angle: Computational modeling and analogous crystal structures suggest a dihedral

angle (

) of approximately 45°–60° between the pyridine and phenyl planes.

Atropisomerism: While the rotational barrier is likely too low (

kcal/mol) to isolate stable atropisomers at room temperature, the molecule exists as a rapidly
interconverting racemate of twisted conformers. This reduces the entropic penalty upon
binding to protein targets that require a twisted ligand conformation.

Electronic Distribution
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA). The electron-withdrawing

nature of the 2-chlorophenyl group (via inductive effect, -I) slightly decreases the basicity of

N1 compared to unsubstituted 3-aminopyridine.

Exocyclic Amine (C3-NH2): Acts as a hydrogen bond donor (HBD). It increases electron

density in the pyridine ring via resonance (+M), partially counteracting the withdrawing effect

of the aryl group.

Pharmacophore Mapping (DOT Visualization)
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Figure 1: Pharmacophore map illustrating the dual H-bond capability (hinge binder) and the

hydrophobic twist element.

Synthetic Methodology: Suzuki-Miyaura Coupling[2]
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The most robust route to 5-(2-Chlorophenyl)pyridin-3-amine is the palladium-catalyzed

cross-coupling of 5-bromo-3-pyridinamine and 2-chlorophenylboronic acid.

Retrosynthetic Logic
Disconnection: C5(Pyridine)–C1'(Phenyl) bond.

Why: 3-amino-5-bromopyridine is commercially available and stable. The boronic acid

partner is also inexpensive. The reverse coupling (pyridin-3-ylboronic acid + 1-chloro-2-

iodobenzene) is less favorable due to the potential instability of heterocyclic boronic acids

(protodeboronation).

Optimized Protocol
Reaction Scale: 1.0 mmol basis.

Reagent Equivalents Role

5-Bromo-3-pyridinamine 1.0 equiv Electrophile

2-Chlorophenylboronic acid 1.2 – 1.5 equiv Nucleophile

Pd(dppf)Cl₂ · DCM 0.05 equiv (5 mol%) Catalyst

K₂CO₃ (2M aq. solution) 3.0 equiv Base

1,4-Dioxane Solvent (0.2 M conc.) Solvent

Step-by-Step Procedure:

Inertion: Charge a microwave vial or round-bottom flask with 5-bromo-3-pyridinamine (173

mg, 1.0 mmol), 2-chlorophenylboronic acid (234 mg, 1.5 mmol), and Pd(dppf)Cl₂ (41 mg,

0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous K₂CO₃ (1.5 mL).

Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 minutes (microwave).

Monitor by LC-MS for the disappearance of the bromide (m/z 173/175).
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Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10

mL) and brine (10 mL).

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column

chromatography (SiO₂).

Eluent: 0–10% MeOH in DCM or 20–50% EtOAc in Hexanes.

Target: The product is polar; expect elution at higher polarity.

Synthesis Workflow Diagram
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Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Physicochemical Profiling
Understanding the physicochemical properties is vital for assessing the "drug-likeness" of this

fragment.
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Property Value Implication

Molecular Formula C₁₁H₉ClN₂ -

Molecular Weight 204.66 g/mol
Ideal for fragment-based drug

design (Rule of 3 compliant).

cLogP ~2.4
Moderate lipophilicity; good

membrane permeability.

TPSA ~39 Å²
High polar surface area

relative to size; good solubility.

pKa (Pyridine N) ~5.6 (Est.)

Less basic than pyridine (5.2)

due to aryl withdrawal, but

boosted by amine.

pKa (Aniline N) ~ -1.0 (Est.)
Non-basic at physiological pH;

purely H-bond donor.

H-Bond Donors 1 (-NH₂) Specific interaction point.

H-Bond Acceptors 2 (Pyridine N, -NH₂)
Pyridine N is the primary

acceptor.

Data derived from computational consensus (PubChem/ChemAxon algorithms).

Medicinal Chemistry Utility
Kinase Hinge Binding
This scaffold is a "privileged structure" for Type I kinase inhibitors.

Mechanism: The pyridine nitrogen (N1) accepts a proton from the kinase hinge region

(backbone NH), while the exocyclic amine (C3-NH2) donates a proton to the backbone

carbonyl.

Selectivity: The 2-chlorophenyl group projects into the hydrophobic "Gatekeeper" region or

the solvent front, depending on the specific kinase topology. The non-planar twist allows the

molecule to accommodate sterically demanding active sites.
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Bioisosterism
The 3-amino-5-arylpyridine motif is often used as a bioisostere for:

3-Aryl-5-aminopyrazoles

3-Aryl-5-aminoindazoles This substitution often improves metabolic stability (reducing

oxidation susceptibility compared to electron-rich pyrazoles) and solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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